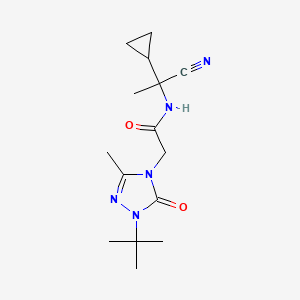
2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: Alkylation reactions are used to introduce the tert-butyl and methyl groups onto the triazole ring. This can be achieved using alkyl halides in the presence of a strong base.
Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where an acyl chloride reacts with an amine group.
Cyclopropyl and Cyano Group Addition: The final step involves the addition of the cyclopropyl and cyano groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of new amide derivatives with different substituents.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential antimicrobial and antifungal properties. Researchers are exploring its use in developing new antibiotics and antifungal agents.
Medicine
Medicinally, this compound is being investigated for its potential as an anti-cancer agent. The presence of the triazole ring and the cyano group suggests it could interact with biological targets involved in cell proliferation and apoptosis.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
作用机制
The mechanism by which 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals and agrochemicals.
Fluconazole: An antifungal agent containing a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its effectiveness against a wide range of fungal pathogens.
Uniqueness
What sets 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide apart is its combination of structural features. The presence of both the cyano group and the cyclopropyl group, along with the triazole ring, provides a unique set of chemical properties that can be exploited for specific applications, particularly in medicinal chemistry.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
2-(1-tert-butyl-3-methyl-5-oxo-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-10-18-20(14(2,3)4)13(22)19(10)8-12(21)17-15(5,9-16)11-6-7-11/h11H,6-8H2,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLVRPZBHQSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NC(C)(C#N)C2CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














